1,1'-Biphenyl, 2,2',4,6-tetramethyl-
Description
Contemporary Significance of Biphenyl (B1667301) Derivatives in Advanced Chemical Research
Biphenyl derivatives, a class of compounds characterized by two connected phenyl rings, represent a foundational scaffold in modern chemistry. rsc.org Their rigid yet conformationally flexible structure is pivotal in a multitude of advanced research fields. In medicinal chemistry, the biphenyl motif is present in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including antibacterial, anti-inflammatory, and antihypertensive properties. rsc.orgarabjchem.orgresearchgate.net Recent breakthroughs have positioned biphenyl derivatives as promising candidates for combating antibiotic-resistant pathogens and as key components in novel therapies targeting the PD-1/PD-L1 immune checkpoint in cancer. 24chemicalresearch.com
Beyond pharmaceuticals, these derivatives are integral to materials science. They serve as essential building blocks for liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgarabjchem.orgroyalsocietypublishing.org The ability to tune the electronic and photophysical properties of biphenyls through substitution makes them highly versatile for creating advanced materials. rsc.orgroyalsocietypublishing.orgbohrium.com Furthermore, their applications are expanding into environmental science, with new biphenyl-based sensors being developed for the ultra-sensitive detection of hazardous industrial chemicals. 24chemicalresearch.com The biaryl axis is also a cornerstone in the design of chiral reagents and ligands for asymmetric catalysis, highlighting their broad and enduring importance. arabjchem.org
Historical Trajectories and Foundational Studies of Substituted Biphenyl Systems
The synthesis of biphenyl systems has a rich history stretching back over a century. Early foundational work in the late 19th and early 20th centuries established the first methods for forming the critical carbon-carbon bond linking the two aryl rings. The Wurtz-Fittig reaction was an early example, though it often suffered from low yields and lack of selectivity. A significant advancement came in 1901 with the Ullmann reaction, reported by Fritz Ullmann and his student, which utilized copper to couple two aryl halide molecules. wikipedia.orgresearchgate.netoperachem.com This reaction was one of the first to demonstrate that a transition metal could mediate aryl C-C bond formation, a concept that would become central to modern organic synthesis. wikipedia.org
While the classical Ullmann reaction required harsh conditions and stoichiometric amounts of copper, it laid the groundwork for future developments. wikipedia.orgoperachem.com The latter half of the 20th century saw a revolution in this area with the advent of palladium-catalyzed cross-coupling reactions. Methods developed by Nobel laureates, such as the Suzuki-Miyaura, Negishi, and Stille couplings, offered milder reaction conditions, higher yields, and greater functional group tolerance. rsc.orgresearchgate.net The Suzuki-Miyaura reaction, in particular, which couples an aryl halide with an arylboronic acid, has become one of the most efficient and widely used methods for the synthesis of both symmetrical and unsymmetrical biaryl compounds. rsc.orgrsc.orggre.ac.uknih.gov These powerful synthetic tools have enabled chemists to construct a vast library of substituted biphenyls for diverse applications.
Rationale for Focused Academic Inquiry into 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
The specific substitution pattern of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is the primary driver for focused academic inquiry. The presence of three methyl groups in the ortho positions (the 2, 2', and 6 positions) relative to the bond connecting the two phenyl rings creates significant steric hindrance. nih.govaip.org This steric congestion severely restricts rotation around the C1-C1' single bond. wikipedia.org
This restricted rotation gives rise to a phenomenon known as atropisomerism, a type of axial chirality where the molecule and its mirror image are non-superimposable and can be isolated as separate enantiomers, provided the energy barrier to rotation is sufficiently high. nih.govnih.govstereoelectronics.org Therefore, 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is not a flat molecule; instead, it adopts a twisted, chiral conformation. aip.orgwikipedia.org
Research into this and similar sterically hindered biphenyls aims to understand and exploit this unique three-dimensional structure. nih.govacs.org The fixed dihedral angle and chiral nature of these molecules make them valuable as:
Chiral Ligands: For use in asymmetric catalysis, where the defined spatial arrangement can induce high levels of stereoselectivity in chemical reactions.
Molecular Scaffolds: As rigid backbones for designing complex molecules in medicinal chemistry and materials science, where precise control over the orientation of functional groups is critical. acs.org
Probes for Stereochemical Studies: To investigate the fundamental principles of molecular recognition, racemization kinetics, and the relationship between structure and chiroptical properties.
The study of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- thus provides fundamental insights into the effects of steric strain on molecular conformation and reactivity.
Overview of Major Research Themes and Methodologies in Biphenyl Chemistry
Research in biphenyl chemistry is multifaceted, encompassing synthesis, application, and fundamental physical-organic studies.
Key Research Themes:
Synthetic Methodology: A dominant theme is the continued development of efficient and sustainable methods for biaryl synthesis. This includes refining existing transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to work under greener conditions—such as in water or at room temperature—and developing new catalytic systems. rsc.orgnih.govresearchgate.net There is also a focus on atroposelective synthesis, which aims to produce a single desired atropisomer directly. nih.gov
Medicinal Chemistry: Researchers actively explore the biphenyl scaffold to create new therapeutic agents. This involves designing and synthesizing libraries of derivatives to probe structure-activity relationships for various biological targets, including enzymes and receptors. researchgate.netnih.govacs.org
Materials Science: The focus is on designing biphenyl-containing molecules for organic electronics, such as OLEDs and solar cells, and for creating novel polymers and liquid crystals. rsc.org24chemicalresearch.comroyalsocietypublishing.org The goal is to control properties like conductivity, luminescence, and thermal stability by modifying the biphenyl core.
Stereochemistry and Atropisomerism: A fundamental research area involves studying the rotational barriers and conformational dynamics of sterically hindered biphenyls. aip.orgnih.gov This theme investigates how substituent size and position influence stereochemical stability and the potential for creating stable, chiral molecules. nih.gov
Common Methodologies:
Synthesis: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most prevalent methods for constructing the biphenyl core. rsc.orggre.ac.uk The classic Ullmann coupling is still used, especially for specific substrates or in industrial processes. nih.govtandfonline.com
Characterization: Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm molecular structures. X-ray crystallography is crucial for determining the solid-state conformation and the precise dihedral angle between the phenyl rings in hindered biphenyls. nih.gov
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are widely used to calculate rotational energy barriers, predict molecular geometries, and understand the electronic structure of biphenyl derivatives. aip.org
Data for Tetramethylbiphenyl Isomers
| Property | 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- |
|---|---|---|
| CAS Number | 3976-36-1 | 3075-84-1 |
| Molecular Formula | C₁₆H₁₈ | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol | 210.31 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-2,4-dimethylbenzene | 2-(2,5-dimethylphenyl)-1,4-dimethylbenzene |
Data sourced from PubChem CID 520958 and 137818. nih.govnih.gov Properties are computed.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89970-02-5 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-11-9-13(3)16(14(4)10-11)15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI Key |
LKNANEBKEYKHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenyl, 2,2 ,4,6 Tetramethyl
Catalytic Cross-Coupling Approaches for Biphenyl (B1667301) Core Formation
Transition-metal catalysis has become the cornerstone for constructing C-C bonds in biaryl synthesis. youtube.com Methods catalyzed by palladium, nickel, copper, and iron are particularly prominent, each offering distinct advantages in terms of reactivity, cost, and substrate scope. These reactions have been instrumental in overcoming the steric barriers inherent in the synthesis of molecules like 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
Palladium-Catalyzed Suzuki-Miyaura Coupling Variants for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most efficient and widely used strategies for the synthesis of both symmetrical and unsymmetrical biaryl compounds. youtube.comgre.ac.uk The reaction typically involves the cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.com For the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, this would involve coupling a 2,6-dimethylphenyl derivative with a 2,4-dimethylphenyl derivative. However, the presence of methyl groups at both ortho positions of one ring and one ortho position of the other poses a significant steric challenge that requires highly specialized catalytic systems. researchgate.netnih.gov
The success of Suzuki-Miyaura coupling for sterically demanding substrates is heavily reliant on the design of the ancillary ligand attached to the palladium center. researchgate.net Early methods were often insufficient for creating tetra-ortho-substituted biaryls. The development of bulky and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has been a major breakthrough. researchgate.netorganic-chemistry.org
Biaryl phosphine ligands, for instance, have been designed to be both sterically imposing and electronically tuned to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination. tandfonline.com For extremely hindered biaryls, specialized ligands have been developed that demonstrate effective performance even with challenging substrates. researchgate.net Similarly, N-heterocyclic carbene (NHC) ligands have emerged as a robust alternative to phosphines, offering strong σ-donating properties and steric shielding that can improve catalyst stability and activity. organic-chemistry.orgresearchgate.net Palladacycle pre-catalysts bearing NHC ligands have proven effective for the coupling of sterically hindered aryl chlorides at room temperature. organic-chemistry.org
| Ligand Type | Examples | Key Features for Hindered Coupling |
| Biaryl Phosphines | S-Phos, XPhos, BI-DIME | Bulky, electron-rich scaffolds that promote reductive elimination. researchgate.netbeilstein-journals.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes, BIAN-NHC | Strong σ-donors, form stable complexes, provide significant steric bulk. researchgate.netthieme-connect.de |
| Phosphacycles | Biaryl Phosphacycle Ligand 7 | Electron-deficient and sterically hindered, effective for deactivated substrates. researchgate.net |
The choice of solvent and base can dramatically influence the yield and selectivity of Suzuki-Miyaura reactions. digitellinc.comresearchgate.net While a range of solvents can be used, their polarity can affect the stability of catalytic intermediates and the rate of key reaction steps. digitellinc.comnih.gov For example, polar aprotic solvents like DMF and acetonitrile (B52724) have been shown to influence the selectivity in couplings involving chloroaryl triflates, although the effect is more complex than a simple correlation with the solvent's dielectric constant. nih.govnih.gov
In many cases, alcoholic solvents or aqueous mixtures can enhance reaction rates and yields. researchgate.net The use of methanol-water mixtures, for example, can be highly effective due to the excellent solubility of inorganic bases. researchgate.net The selection of the base (e.g., K₃PO₄, K₂CO₃, NaOH) is also critical and must be optimized for the specific substrates and catalytic system being used. beilstein-journals.orgresearchgate.net Tuning these conditions is essential for driving the reaction to completion, especially when coupling sterically hindered partners to form compounds like 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
| Solvent System | Base | Typical Effect on Hindered Coupling |
| Toluene (B28343), Dioxane | K₃PO₄ | Common nonpolar systems, effective with robust catalysts. nih.gov |
| 2-Propanol | K₃PO₄ | Enables room-temperature coupling of hindered aryl chlorides with NHC-Pd catalysts. organic-chemistry.org |
| Methanol (B129727)/Water | NaOH | Can significantly accelerate the reaction and improve yields. researchgate.net |
| DMF, Acetonitrile | K₂CO₃ | Polar aprotic solvents; can alter selectivity and reaction rates. nih.govmdpi.com |
Nickel-Mediated Kumada and Negishi Coupling Strategies
Nickel-catalyzed cross-coupling reactions serve as powerful and more economical alternatives to palladium-based systems. organic-chemistry.orgnih.gov The Kumada and Negishi couplings are particularly relevant for the synthesis of complex biaryls.
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.org For the target molecule, this could involve reacting 2,6-dimethylphenylmagnesium bromide with 1-halo-2,4-dimethylbenzene. Nickel catalysts, often supported by NHC ligands, are effective for these transformations, even with challenging tertiary alkyl nucleophiles. nih.gov The reaction mechanism for Ni-catalyzed Kumada couplings can involve Ni(I) intermediates as the catalytically active species. researchgate.net
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. wikipedia.orgyoutube.com Nickel catalysts are frequently employed, and the reaction can proceed through various catalytic cycles depending on the substrates and conditions. wikipedia.orgyoutube.com The synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- could be achieved by coupling a 2,6-dimethylphenylzinc halide with a 2,4-dimethylphenyl halide. The development of nickel-terpyridine ligand systems has enabled the cross-coupling of sterically demanding secondary nucleophiles. organic-chemistry.org
Copper-Catalyzed Ullmann-Type Coupling Modernizations
The Ullmann reaction is a classic method for biaryl synthesis that involves the copper-catalyzed homo-coupling of aryl halides at high temperatures. organic-chemistry.org While traditionally used for symmetrical biaryls, modern "Ullmann-type" reactions have expanded its scope. organic-chemistry.org
Modern protocols often employ ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various oxalamides to facilitate the coupling under milder conditions. researchgate.netorganic-chemistry.org These advancements allow the reaction to proceed at lower temperatures (80-110 °C) and with greater efficiency. nih.govnih.gov While forming an unsymmetrical, sterically hindered product like 1,1'-Biphenyl, 2,2',4,6-tetramethyl- remains challenging for Ullmann coupling, these modernized, ligand-assisted methods offer potential pathways that were previously inaccessible. researchgate.net The catalytic cycle is believed to involve oxidative addition to a Cu(I) species. organic-chemistry.org
Iron-Catalyzed Cross-Coupling Innovations
Iron-catalyzed cross-coupling has gained significant attention as a low-cost, abundant, and environmentally benign alternative to precious metal catalysis. nih.govasianpubs.org These reactions often utilize Grignard reagents, similar to the Kumada coupling. asianpubs.orgasianpubs.org
The synthesis of biaryls can be achieved by reacting an aryl Grignard reagent with an aryl halide in the presence of an iron salt, such as iron(III) chloride or Fe(acac)₃. thieme-connect.deasianpubs.org The addition of ligands or additives is often crucial for high yields. N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be a highly effective additive, suppressing side reactions and promoting the desired cross-coupling. asianpubs.orgprinceton.edu While the exact mechanism can be complex and is a subject of ongoing research, proposed cycles involve low-valent iron species, potentially including Fe(-II) and Fe(0) oxidation states. nih.govprinceton.edu The use of N-heterocyclic carbene ligands has also been shown to be effective in iron-catalyzed Kumada-type aryl-aryl couplings. thieme-connect.de
Non-Catalytic and Electrosynthetic Pathways
While transition-metal catalysis dominates biaryl synthesis, non-catalytic and electrosynthetic methods offer alternative pathways that avoid expensive and potentially toxic metal catalysts. These routes often rely on direct C-H activation through oxidative or electrochemical means.
Direct Arylation and Oxidative Coupling Techniques
Non-catalytic direct arylation and oxidative coupling provide a route to biaryl compounds by forming a C-C bond between two aromatic rings without a metal catalyst. These methods typically involve the generation of reactive radical intermediates under oxidative conditions.
Research into the oxidative coupling of phenols, which are precursors to biaryl ethers or can be deoxygenated to biaryls, provides a model for the coupling of arene C-H bonds. The use of strong oxidizing agents is central to these techniques. For instance, potassium persulfate (K₂S₂O₈) in trifluoroacetic acid has been effectively used for the oxidative cross-coupling of different phenols, demonstrating that C-H bonds ortho to activating groups can be selectively coupled. nih.gov While specific examples for the direct coupling of 2,4-dimethylbenzene and 2,6-dimethylbenzene to form the target molecule are not prevalent in the literature, the principles of phenol (B47542) coupling can be extrapolated. The mechanism is believed to proceed via the formation of an aryl radical cation, which then attacks a second neutral arene molecule.
Another class of non-catalytic methods involves the use of hypervalent iodine reagents or organic oxidants like Bobbitt's salt. acs.orgnih.gov These reagents can facilitate the coupling of organoboron compounds in the absence of transition metals, providing a pathway that, while not strictly "direct arylation," avoids metal catalysis in the key C-C bond-forming step. acs.org Base-promoted, metal-free coupling of arenes with aryl halides has also been reported, although this often requires highly activated, electron-deficient aryl halides and strong bases like cesium carbonate in DMSO. osi.lv
| Method | Oxidant/Promoter | Typical Substrates | Key Features |
| Direct Oxidative Coupling | Potassium Persulfate (K₂S₂O₈) | Phenols, Naphthols | Proceeds at ambient temperature; controls homocoupling. nih.gov |
| Oxidative Coupling | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Phenol Ether Derivatives | Hypervalent iodine reagent induces coupling. nih.gov |
| Borate (B1201080) Coupling | Bobbitt's salt (Organic Oxoammonium Salt) | Tetraarylborates | Metal-free oxidation of borate complexes. acs.org |
| Base-Promoted Coupling | Cesium Carbonate (Cs₂CO₃) | Arenes, Electron-deficient Aryl Halides | Ligand-free; proceeds via a proposed radical mechanism. osi.lv |
Electrochemical Synthesis and Mechanistic Insights
Electrochemical synthesis offers a powerful, reagent-free approach to oxidative coupling. By using electrical potential to drive the reaction, electrosynthesis can replace chemical oxidants, making it an inherently greener methodology. The key principle is the anodic oxidation of an aromatic substrate to generate a radical cation, which subsequently dimerizes.
Studies on the electrochemical synthesis of 3,3′,5,5′-tetramethyl-2,2′-biphenol from 2,4-dimethylphenol (B51704) are highly relevant to the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-. mdpi.com This process involves the direct, dehydrogenative homocoupling of the phenol at an anode. The mechanism involves the initial one-electron oxidation of the phenol to its corresponding radical cation. This intermediate then undergoes coupling, followed by deprotonation to yield the biphenol product. The efficiency of the process is highly dependent on the choice of electrode material, solvent, and supporting electrolyte. For instance, using platinum electrodes in methanol with specific supporting electrolytes has led to yields of up to 60%. mdpi.com
The general mechanism for anodic coupling of arenes involves:
Oxidation: An arene molecule is oxidized at the anode surface to form a radical cation. ArH → [ArH]•+ + e⁻
Coupling: Two radical cations, or one radical cation and one neutral arene molecule, couple to form a dimeric cation. 2 [ArH]•+ → [H-Ar-Ar-H]²⁺
Deprotonation: The dimeric cation loses two protons to form the stable biphenyl product. [H-Ar-Ar-H]²⁺ → Ar-Ar + 2 H⁺
This method avoids the use of stoichiometric chemical oxidants, with the electron serving as the "traceless" oxidizing agent. The primary byproduct is hydrogen gas at the cathode, representing a highly atom-economical process.
Asymmetric Synthesis and Enantioselective Access to Chiral Derivatives of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
Due to the presence of three ortho-substituents, 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is atropisomeric and exists as a pair of non-superimposable enantiomers. Accessing single enantiomers is crucial for applications in chiral ligands and materials science, necessitating asymmetric synthetic methods.
Chiral Ligand Design for Asymmetric Induction
The most powerful strategy for the enantioselective synthesis of atropisomeric biaryls is transition-metal-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, employing a chiral ligand. nih.gov The synthesis of sterically hindered, and especially tetra-ortho-substituted biaryls, presents a significant challenge that requires meticulously designed ligands. acs.orgnih.gov
The role of the chiral ligand is to create a chiral environment around the metal center (typically palladium), which differentiates between the two prochiral transition states leading to the (R) and (S) atropisomers during the reductive elimination step.
Key features of successful chiral monophosphine ligands for this purpose include:
Steric Bulk: The ligand must be sufficiently bulky to enforce facial selectivity during the coupling of sterically demanding ortho-substituted substrates.
Axial or Planar Chirality: Many effective ligands, such as KenPhos or BaryPhos, possess their own biaryl axial chirality or planar chirality, which is efficiently transferred during catalysis. nih.govnih.gov
Non-Covalent Interactions: Advanced ligand design incorporates functionalities that can engage in non-covalent interactions with the substrates, further enhancing stereochemical control. nih.gov
| Chiral Ligand | Catalyst System | Application | Reported Enantioselectivity |
| (S)-KenPhos | Pd(OAc)₂ | Asymmetric Suzuki-Miyaura coupling | Up to 94% ee nih.gov |
| BaryPhos | Palladium | Asymmetric Suzuki-Miyaura for tetra-ortho-substituted biaryls | Excellent enantioselectivities nih.gov |
| Cyp-Kin-Phos | Palladium | Asymmetric Suzuki-Miyaura for tetra-ortho-substituted biaryls | Up to 97:3 er acs.org |
| Chiral 1,5-diaza-cis-decalin | Copper(II) | Enantioselective oxidative coupling of naphthols | 44-96% ee acs.org |
Enantioselective oxidative coupling also represents a viable strategy. Chiral copper or vanadium complexes have been used to catalyze the aerobic oxidative coupling of phenols and naphthols, achieving high enantioselectivity. acs.orggoogle.com More recently, biocatalytic approaches using enzymes like cytochrome P450s have emerged as a powerful platform for selective and atroposelective oxidative cross-coupling of phenolic substrates. nih.gov
Diastereoselective Synthetic Routes
An alternative to using a chiral catalyst is to employ a substrate-controlled diastereoselective approach. This involves temporarily attaching a chiral auxiliary to one of the coupling partners. The inherent chirality of the auxiliary directs the stereochemical outcome of the biaryl bond formation, leading to a preponderance of one diastereomer. Subsequent cleavage of the auxiliary yields the enantioenriched biaryl product.
Commonly used chiral auxiliaries include derivatives of amino acids, carbohydrates, or terpenes. researchgate.net For example, an ortho-substituted aryl halide can be modified to include a chiral oxazoline (B21484) or a sulfinamide group. osi.lv During a cross-coupling reaction, the steric and electronic properties of the auxiliary favor the formation of one atropisomeric conformation over the other. This process, known as central-to-axial chirality transfer, can be highly effective. nih.gov
While powerful, this method has some drawbacks compared to catalytic enantioselective methods:
Stoichiometric Chirality: The chiral auxiliary must be used in stoichiometric amounts.
However, for certain complex targets or when a suitable catalytic system is unavailable, diastereoselective routes remain a valuable and reliable strategy for accessing enantiopure atropisomers.
Green Chemistry Principles in the Synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
Applying the principles of green chemistry to the synthesis of complex molecules like 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is essential for developing sustainable chemical processes. acs.org This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Atom Economy and E-Factor: Traditional cross-coupling reactions, like the Suzuki-Miyaura coupling, have good atom economy but can generate significant waste from solvents, bases, and purification, leading to high Environmental Factors (E-Factors). chembam.comwiley-vch.de In contrast, direct C-H/C-H oxidative couplings offer higher theoretical atom economy, as the only formal byproduct is H₂. Electrochemical methods are particularly advantageous, as they use electricity instead of stoichiometric chemical oxidants, dramatically lowering the E-Factor. mdpi.com
Solvent and Catalyst Choice: A major focus of green chemistry is the replacement of hazardous organic solvents like toluene or THF with more benign alternatives. Water is the ideal green solvent, and significant progress has been made in developing aqueous cross-coupling protocols. researchgate.net Other greener solvents include bio-based options like 2-propanol, which has been used in oxidative coupling reactions. youtube.com The development of heterogeneous or recyclable catalysts is another key goal, as it simplifies product purification and reduces waste from catalyst residues. mdpi.comrsc.org
Energy Efficiency: Many synthetic protocols require high temperatures, contributing to a large energy footprint. Developing reactions that proceed under milder conditions, such as ambient temperature, is a central tenet of green chemistry. Biocatalytic methods, which operate under physiological conditions, are exemplary in this regard. nih.govmdpi.com Similarly, electrochemical reactions can often be performed at room temperature, offering energy savings over thermally driven processes. mdpi.com
By integrating these principles—favoring catalytic and electrosynthetic methods over stoichiometric ones, choosing greener solvents, and designing energy-efficient processes—the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- can be aligned with the goals of sustainable chemical manufacturing.
Solvent-Free and Aqueous Medium Approaches
The principles of green chemistry encourage the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. nih.gov For the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, both solvent-free and aqueous medium strategies represent significant advancements over traditional methods that rely on anhydrous organic solvents like toluene or dimethylformamide (DMF). nih.govgoogle.com
Solvent-Free Synthesis:
Solvent-free reactions, conducted through mechanochemistry (ball milling) or solid-state heating, offer substantial environmental benefits by eliminating solvent waste, simplifying workup procedures, and sometimes enhancing reaction rates.
Mechanochemical Synthesis: This technique uses mechanical force, typically by grinding or milling, to initiate chemical reactions. For the synthesis of biphenyl compounds, mechanochemical approaches, such as ball milling, have been successfully employed. mdpi.com In a potential solvent-free synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, the corresponding aryl halides could be milled with a palladium catalyst, a base, and a boronic acid derivative in a high-energy ball mill. This method avoids bulk solvents and can lead to high yields in significantly shorter reaction times compared to conventional solution-phase synthesis. mdpi.com
Solid-State Thermal Methods: The classic Ullmann coupling, which traditionally requires high-boiling polar solvents, can be adapted to a solvent-free procedure. organic-chemistry.org In this approach, an aryl halide is mixed directly with copper powder and an inert solid like sand and heated to high temperatures. rsc.org This method, while requiring significant thermal energy, completely eliminates the need for a liquid solvent, thereby preventing the generation of solvent waste.
Aqueous Medium Synthesis:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Suzuki-Miyaura coupling reaction, a powerful tool for C-C bond formation, has been extensively adapted for use in aqueous media. researchgate.net
The primary challenge for performing the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- in water is the poor solubility of the nonpolar reactants (e.g., haloisodurene and a substituted phenylboronic acid). This can be overcome by several strategies:
Use of Surfactants: Adding a surfactant can create micelles, which act as microreactors, bringing the organic substrates into close proximity with the water-soluble catalyst. researchgate.net
Phase-Transfer Catalysts: These catalysts facilitate the transport of reactants between the aqueous phase (containing the base and some catalyst components) and the organic phase (the substrates).
Development of Water-Soluble Catalysts: Employing palladium catalysts with hydrophilic ligands enhances their solubility in the aqueous medium, allowing the reaction to proceed efficiently in a homogenous or biphasic system. researchgate.net
Executing the Suzuki-Miyaura coupling in water not only reduces the environmental impact but can also simplify product isolation, as the nonpolar biphenyl product often precipitates from the aqueous solution. researchgate.net
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts.
Consider a plausible Suzuki-Miyaura pathway for the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-:
Reaction: 2-Bromo-1,3,5-trimethylbenzene + (2,6-Dimethylphenyl)boronic acid + Base → 1,1'-Biphenyl, 2,2',4,6-tetramethyl- + Base-HBr + Boric Acid
The theoretical percent atom economy (% AE) is calculated as: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Below is a comparative analysis of the atom economy for a Suzuki-Miyaura coupling versus a hypothetical Ullmann cross-coupling.
| Reaction Type | Reactants | Desired Product | Byproducts | Calculated Atom Economy (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Bromo-1,3,5-trimethylbenzene (199.1 g/mol) + (2,6-Dimethylphenyl)boronic acid (149.99 g/mol) + 2 Na₂CO₃ (211.96 g/mol) | 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (210.32 g/mol) | 2 NaBr (205.78 g/mol) + 2 B(OH)₃ (from boronate) + 2 CO₂ | 45.1% (Note: Calculation based on key reactants forming the product vs. all reactants including base) |
| Ullmann Coupling (Classical) | 2-Bromo-1,3,5-trimethylbenzene (199.1 g/mol) + 2-Bromo-1,3-dimethylbenzene (185.06 g/mol) + Cu (excess, stoichiometric) | 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (210.32 g/mol) | CuBr₂ (and other copper salts) | Lower (Significantly reduced by stoichiometric copper and formation of metal halide waste) |
Waste Minimization Strategies:
Beyond maximizing atom economy, several other strategies contribute to waste minimization in the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-:
Catalytic vs. Stoichiometric Reagents: The primary advantage of the Suzuki-Miyaura reaction is its catalytic nature. Only a small amount of palladium is required, whereas classical Ullmann reactions often use stoichiometric or excess amounts of copper, which results in significant metallic waste that is difficult to remove and recycle. organic-chemistry.orgresearchgate.net
Catalyst Recycling: The development of heterogeneous palladium catalysts (e.g., Pd nanoparticles supported on graphene or other materials) allows for easy separation from the reaction mixture and subsequent reuse. mdpi.com This reduces the cost and environmental impact associated with heavy metal contamination in waste streams.
Solvent Choice: As discussed previously, employing solvent-free methods or benign solvents like water drastically reduces the volume of toxic and volatile organic waste. mdpi.comresearchgate.net
By integrating these advanced methodologies, the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- can be shifted towards a more sustainable and efficient process, aligning with the modern imperatives of green chemistry.
Mechanistic Investigations of Reactions Involving 1,1 Biphenyl, 2,2 ,4,6 Tetramethyl
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the reactivity of a chemical compound. For a sterically hindered and electronically distinct molecule like 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, computational chemistry, such as Density Functional Theory (DFT), would be a primary tool for mapping potential energy surfaces and identifying the structures and energies of transition states.
C-H activation is a class of reactions in which a carbon-hydrogen bond is cleaved and replaced with a new bond, typically to a metal or another functional group. In 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, there are several distinct aromatic C-H bonds and numerous methyl C-H bonds that could potentially be activated.
Mechanisms for C-H activation often involve transition metal catalysts and can proceed through several pathways, including oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation (CMD). The specific pathway would depend on the metal catalyst, ligands, and reaction conditions. For 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, the significant steric hindrance from the four methyl groups would play a crucial role in determining which C-H bonds are accessible to a catalyst and would heavily influence the energy of any associated transition states.
A comprehensive search of scientific literature did not yield specific studies detailing the elucidation of C-H activation pathways or the characterization of transition states for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, the dynamics of such a reaction would be governed by the directing effects of the existing alkyl substituents and the biphenyl (B1667301) moiety itself. The four methyl groups are activating, ortho-, para-directing groups.
The reaction mechanism involves the attack of an electrophile on one of the aromatic rings to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. The positions of the methyl groups (2, 2', 4, 6) would sterically hinder attack at some positions while electronically favoring attack at others (specifically the positions ortho and para to the methyl groups that are not already substituted or sterically blocked). The interplay between steric hindrance and electronic activation would determine the regioselectivity of the substitution.
However, specific research detailing the reaction dynamics, kinetic data, or transition state energies for electrophilic aromatic substitution on 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is not available in the reviewed literature.
Radical Pathways and Single Electron Transfer Processes
Reactions involving radical pathways often begin with an initiation step that generates a radical species. For 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, this could involve the homolytic cleavage of a C-H bond, particularly a benzylic C-H bond on one of the methyl groups, which would be stabilized by resonance with the aromatic ring. Single Electron Transfer (SET) processes, where an electron is transferred to or from the biphenyl system, could also initiate radical reactions, forming a radical cation or radical anion.
Mechanistic investigations in this area would typically use techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to detect radical intermediates and may involve radical trapping experiments to identify the species involved. Computational studies could also model the stability of potential radical intermediates and the energy barriers for their formation and subsequent reactions.
No specific studies on radical pathways or single electron transfer processes involving 1,1'-Biphenyl, 2,2',4,6-tetramethyl- were identified in a thorough literature search.
Photochemical and Thermal Transformations of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
Photochemical transformations are initiated by the absorption of light, which promotes the molecule to an excited electronic state with different reactivity than the ground state. Potential photochemical reactions for this compound could include isomerization, cyclization, or fragmentation.
Despite the existence of studies on related compounds, specific experimental or computational research on the photochemical or thermal transformation mechanisms of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is not present in the available scientific literature.
Reactivity Studies in Complex Chemical Environments
Studying the reactivity of a compound in a complex chemical environment, such as in biological systems, atmospheric conditions, or industrial process streams, is crucial for understanding its fate and impact. For instance, in an atmospheric context, reaction with hydroxyl radicals is often a primary degradation pathway for aromatic compounds. In biological systems, metabolism is often mediated by enzymes like cytochromes P450, which can hydroxylate aromatic rings.
The reactivity of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- in such environments would be influenced by its physical properties (e.g., volatility, solubility) and its chemical structure. The methyl groups might be sites for initial oxidative attack. However, no specific mechanistic studies detailing the reactivity of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- in complex chemical environments were found.
Advanced Spectroscopic Characterization Techniques and Interpretation for 1,1 Biphenyl, 2,2 ,4,6 Tetramethyl
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Analysis of Characteristic Vibrational Modes and Functional Group Identification
Key vibrational modes anticipated for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- include:
Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl groups give rise to characteristic stretching vibrations between 3000 and 2850 cm⁻¹.
Aromatic C=C Stretching: Vibrations associated with the benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information.
C-C Stretching: The stretching of the inter-ring C-C bond and the C-C bonds within the phenyl rings contribute to the spectrum.
The analysis of these characteristic group frequencies allows for the unambiguous identification of the key functional moieties within the molecule. mdpi.com For instance, the presence of both aromatic and aliphatic C-H stretching bands confirms the methylated biphenyl (B1667301) structure.
Table 1: Representative Infrared (IR) Peak Data for a Tetramethylbiphenyl Isomer (2,3,3′,4′-Tetramethylbiphenyl) researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Tentative) |
|---|---|
| 3160-2860 | Aromatic and Aliphatic C-H Stretching |
| 1502 | Aromatic C=C Stretching |
| 1463, 1455 | C-H Bending (Methyl groups) |
| 1380 | C-H Bending (Methyl groups) |
This data is for the isomer 2,3,3′,4′-Tetramethylbiphenyl and is presented to illustrate the typical vibrational frequencies for this class of compounds.
In-situ Monitoring of Reactions via Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR and Raman, offers powerful capabilities for the real-time, in-situ monitoring of chemical reactions. mt.comnih.gov These non-invasive techniques allow researchers to track the concentration of reactants, intermediates, and products as a reaction progresses, providing critical kinetic and mechanistic data. cardiff.ac.uk
For reactions involving 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, such as its synthesis or subsequent functionalization, in-situ vibrational spectroscopy could be employed to:
Monitor Reaction Kinetics: By observing the change in intensity of characteristic vibrational bands corresponding to reactants and products over time, reaction rates can be determined.
Detect Reaction Intermediates: The appearance and disappearance of transient spectral features can signal the formation of short-lived intermediate species.
Optimize Reaction Conditions: Real-time data enables the immediate adjustment of parameters like temperature or catalyst loading to improve reaction yield and efficiency. mt.com
Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or highly absorbing media where IR spectroscopy can be challenging. nih.gov The ability to use fiber-optic probes makes it a versatile tool for analyzing reactions within various reactor types without disturbing the system. nih.gov
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.
Absorption and Emission Profile Analysis for Electronic Structure Insights
The UV-Vis absorption spectrum of biphenyl and its derivatives is typically characterized by strong absorptions arising from π→π* electronic transitions within the aromatic rings. For 1,1'-Biphenyl, 2,2',5,5'-tetramethyl-, a structurally related isomer, the UV-Vis spectrum shows a maximum absorption wavelength (λmax). nist.gov The steric hindrance caused by the ortho-methyl groups in 1,1'-Biphenyl, 2,2',4,6-tetramethyl- forces the two phenyl rings to be twisted relative to each other. This twisting (dihedral angle) reduces the π-conjugation between the rings, which typically results in a shift of the absorption maximum to shorter wavelengths (a hypsochromic or blue shift) and a decrease in molar absorptivity compared to a more planar biphenyl.
Fluorescence spectroscopy provides further insights into the excited electronic states. Many biphenyl derivatives are fluorescent, emitting light upon relaxation from an excited electronic state to the ground state. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. The presence of methyl groups can influence the fluorescence quantum yield and lifetime. Studies on related compounds have shown that the molecular environment can significantly impact fluorescence, leading to the formation of excimers (excited dimers) or emission from trap sites. westmont.edu
Solvent Effects on Spectroscopic Properties
The polarity of the solvent can have a significant impact on the electronic absorption and emission spectra of molecules, a phenomenon known as solvatochromism. slideshare.netsciencepublishinggroup.com Changes in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission maxima. researchgate.net
For nonpolar molecules like 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, the solvent effects on π→π* transitions are generally small. However, interactions between the solute and solvent can still cause shifts in the λmax. sciencepublishinggroup.com
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed when moving to a more polar solvent that stabilizes the excited state more than the ground state. biointerfaceresearch.com
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur if the ground state is stabilized by the solvent more than the excited state. biointerfaceresearch.com
A systematic study of the UV-Vis spectrum of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, acetonitrile) would be necessary to fully characterize its solvatochromic behavior. mdpi.com This analysis can provide information about the change in dipole moment of the molecule upon electronic excitation.
Table 2: General Solvent Effects on Electronic Transitions sciencepublishinggroup.com
| Transition Type | Effect of Increasing Solvent Polarity |
|---|---|
| π→π* | Small bathochromic or hypsochromic shift |
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.
For tetramethylbiphenyls, XRD analysis provides crucial information about the molecule's conformation, particularly the dihedral angle between the two phenyl rings, which is heavily influenced by the steric hindrance of the methyl groups. While specific crystallographic data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is not detailed in the available literature, data for the isomer 2,3,3′,4′-Tetramethylbiphenyl illustrates the type of information that can be obtained. researchgate.net This analysis revealed a triclinic crystal system with space group P-1. researchgate.net Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the non-planar structure induced by the methyl substituents.
Powder XRD can be used to characterize the bulk crystalline material, identifying the crystalline phase and assessing its purity. usc.edu The diffraction pattern is a fingerprint of the crystal structure.
Table 3: Example Crystallographic Data for an Isomer (2,3,3′,4′-Tetramethylbiphenyl) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₈ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6018 (5) |
| b (Å) | 7.7685 (5) |
| c (Å) | 11.6547 (7) |
| α (°) | 77.106 (3) |
| β (°) | 81.047 (3) |
| γ (°) | 64.506 (3) |
| Volume (ų) | 604.19 (7) |
Note: This data pertains to the isomer 2,3,3′,4′-Tetramethylbiphenyl and serves as an example of crystallographic parameters for this class of compounds.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
No single crystal X-ray diffraction data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is available in the surveyed scientific literature and databases. This technique would be essential for determining the precise three-dimensional arrangement of atoms in the crystal lattice, defining the absolute configuration, and understanding the intermolecular interactions that govern the molecular packing. Without this data, a detailed analysis of the crystal structure is not possible.
Powder X-ray Diffraction for Polymorphism Studies
There is no published powder X-ray diffraction data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-. Powder X-ray diffraction is a key analytical method for investigating the existence of different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical and chemical properties of a substance. The absence of this data precludes any discussion on the potential polymorphic behavior of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
Computational and Theoretical Studies of 1,1 Biphenyl, 2,2 ,4,6 Tetramethyl
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. This approach is generally less computationally expensive than high-level ab initio methods, making it suitable for larger molecules. DFT calculations can provide valuable information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap implies that the molecule is more likely to be reactive. mdpi.com
Table 1: Representative DFT Functionals for Electronic Structure Calculations This table presents examples of DFT functionals commonly used in computational chemistry. The selection of a functional depends on the specific properties being investigated.
| Functional Type | Examples |
|---|---|
| Generalized Gradient Approximation (GGA) | B97-D, BP86 |
| Meta-GGA | TPSS |
| Hybrid | B3LYP, PBE0, M06-2X |
| Double-Hybrid | B2PLYP |
Ab initio methods are based on first principles and solve the Schrödinger equation without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations. However, their high computational cost often limits their application to smaller molecules.
For high-accuracy energy calculations of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, ab initio methods could be used to obtain precise values for the rotational energy barriers and the relative energies of different conformers. Such calculations are crucial for validating the results from more approximate methods like DFT and for providing benchmark data. High-level ab initio calculations have been employed to study the rotational barrier of the parent biphenyl (B1667301) molecule, highlighting the complexities in accurately predicting these values. acs.org
The presence of bulky ortho-substituents in biphenyl derivatives leads to hindered rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. Conformational analysis of these molecules is essential for understanding their three-dimensional structure and dynamic behavior.
Due to the steric hindrance caused by the four methyl groups in the ortho positions (2, 2', and 6 on one ring, and a hydrogen at the 6' position), free rotation around the biphenyl linkage in 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is significantly restricted. This restricted rotation gives rise to stable rotational isomers, or atropisomers, which can be isolated as separate enantiomers if the rotational barrier is sufficiently high. The stability of these atropisomers is determined by the energy barrier to rotation.
A Potential Energy Surface (PES) is a graphical representation of the energy of a molecule as a function of its geometry. muni.czwikipedia.org For biphenyls, the PES is often plotted as a function of the dihedral angle between the two phenyl rings. This mapping allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between conformers. muni.cz
For sterically hindered biphenyls, the PES typically shows a high energy barrier at a dihedral angle of 0° (planar conformation) due to severe steric clashes between the ortho-substituents. The energy minimum is found at a twisted or non-planar conformation. Computational studies on the closely related 2,2',6,6'-tetramethylbiphenyl (B15387207) would suggest a near-perpendicular arrangement of the phenyl rings in the ground state to minimize steric repulsion. A study on 2,3,5',6-tetramethyl-2'-(2-butyl)biphenyl calculated an energy barrier of 149.4 kJ/mol, which was in good agreement with the experimental value, demonstrating the utility of these calculations. uu.nl
Table 2: Calculated Rotational Barriers for Selected Biphenyl Derivatives This table provides examples of computationally determined rotational energy barriers for biphenyl and a substituted derivative, illustrating the effect of ortho-substitution.
| Compound | Method | Rotational Barrier (kJ/mol) | Reference |
|---|---|---|---|
| Biphenyl | CCSD(T) extrapolation | 8.0 (at 0°) | acs.org |
| 2,3,5',6-tetramethyl-2'-(2-butyl)biphenyl | Molecular Mechanics | 149.4 | uu.nl |
Derivatization and Functionalization Strategies for 1,1 Biphenyl, 2,2 ,4,6 Tetramethyl
Site-Selective Functionalization of the Biphenyl (B1667301) Core
Achieving site-selectivity in the functionalization of the 1,1'-Biphenyl, 2,2',4,6-tetramethyl- core is essential for the rational design of target molecules. The inherent electronic effects of the methyl substituents, combined with modern synthetic methodologies, allow for controlled introduction of new functional groups at specific positions on the biphenyl rings.
Electrophilic Aromatic Substitution (EAS) is a primary pathway for introducing functional groups onto the biphenyl core. The four methyl groups are electron-donating and act as activating groups, increasing the nucleophilicity of the aromatic rings and making them more susceptible to electrophilic attack than unsubstituted biphenyl. total-synthesis.comyoutube.com These methyl groups are ortho, para-directing.
Considering the substitution pattern of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, the available positions for substitution are the 3, 3', 5, and 5' carbons.
On the 2,4,6-trimethylphenyl ring, the 3- and 5- positions are electronically activated by two methyl groups (ortho and para).
On the 2',4'-dimethylphenyl ring, the 3'- and 5'- positions are activated. The 6' position is also available but is sterically hindered by the adjacent methyl group and the other phenyl ring.
Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the 3, 3', 5, and 5' positions. minia.edu.eglibretexts.org The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role in selectivity. youtube.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| 3, 5 | High (Activated by 2,4,6-Me) | Moderate | Favorable |
| 3' | High (Activated by 2',4'-Me) | Moderate | Favorable |
| 5' | High (Activated by 4'-Me) | Low | Highly Favorable |
Nucleophilic Aromatic Substitution (NAS) , in contrast, is generally not a viable strategy for functionalizing the unmodified 1,1'-Biphenyl, 2,2',4,6-tetramethyl- core. NAS reactions typically require an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO2) and a good leaving group (like a halide). masterorganicchemistry.comchemistrysteps.comopenstax.org The subject compound is electron-rich due to the methyl groups and lacks an inherent leaving group, making it resistant to nucleophilic attack under standard SNAr conditions. nih.govlibretexts.org To employ a nucleophilic substitution strategy, the biphenyl core would first need to be functionalized, for instance, by halogenation via an electrophilic substitution reaction.
Directed Ortho-Metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings by deprotonation at a position ortho to a directing metalation group (DMG). baranlab.orgunblog.fruwindsor.ca The methyl groups on 1,1'-Biphenyl, 2,2',4,6-tetramethyl- are not effective DMGs. Therefore, direct lithiation with organolithium reagents would likely result in unselective deprotonation or reaction at the benzylic positions of the methyl groups.
To achieve site-selective functionalization via DoM, a suitable DMG must first be installed on the biphenyl scaffold. This could be accomplished through an initial electrophilic substitution to introduce a group like a carboxylic acid, which can then be converted to a more potent DMG such as a diethylcarboxamide (-CONEt2). nih.govharvard.edu Once the DMG is in place, treatment with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA would selectively deprotonate the ortho position. unblog.fr The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol. This two-step approach circumvents the inherent reactivity patterns of the parent molecule.
Post-Synthetic Modification and Polymerization Techniques
The 1,1'-Biphenyl, 2,2',4,6-tetramethyl- moiety can be incorporated into polymeric structures, either as a monomer unit or as a pendant group. These polymers can then be subjected to post-synthetic modification (PSM) to introduce new functionalities.
If derivatives of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- containing polymerizable groups (e.g., vinyl or acrylate) are synthesized, they can undergo polymerization to form crosslinked polymers. nih.govnih.gov The resulting materials, possessing a network of biphenyl units, can have their properties tailored through PSM. rsc.org For instance, if a polymer is prepared with functional handles that are stable to the polymerization conditions, these handles can be chemically altered in a subsequent step. escholarship.org This approach allows for the creation of functional materials that might be inaccessible through direct polymerization of the corresponding functional monomers. researchgate.net For example, a polymer containing ester groups could be hydrolyzed post-polymerization to yield carboxylic acid functionalities, altering the polymer's solubility and chelating properties.
Synthesis of Advanced Biphenyl-Containing Scaffolds and Ligands
The sterically demanding and conformationally restricted nature of the 1,1'-Biphenyl, 2,2',4,6-tetramethyl- core makes it an attractive scaffold for the construction of advanced materials and ligands.
Incorporating the 1,1'-Biphenyl, 2,2',4,6-tetramethyl- unit into larger polyaromatic systems can lead to materials with unique photophysical properties and defined three-dimensional structures. researchgate.net The synthesis of such systems often relies on transition metal-catalyzed cross-coupling reactions.
For example, a dihalogenated derivative of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- could serve as a key building block in Suzuki or Stille coupling reactions. nih.govresearchgate.net Coupling this dihalide with aromatic boronic acids or organostannanes would extend the conjugation and create larger, rigid polyaromatic structures. rsc.org However, the steric hindrance imposed by the ortho-methyl groups presents a significant synthetic challenge, often requiring specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to achieve efficient coupling. The resulting polyaromatic compounds are expected to be non-planar due to the steric clash, which can be a desirable feature for applications such as organic light-emitting diodes (OLEDs) by preventing self-quenching.
One of the most significant applications of the 1,1'-Biphenyl, 2,2',4,6-tetramethyl- scaffold is in the development of chiral ligands for asymmetric catalysis. nih.gov The presence of bulky substituents at the 2, 2', and 6 positions severely restricts the rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation gives rise to a stable form of axial chirality known as atropisomerism, where the molecule exists as a pair of non-superimposable mirror images. chemistryviews.org
This inherent chirality makes the 1,1'-Biphenyl, 2,2',4,6-tetramethyl- core an ideal backbone for C2-symmetric ligands. scispace.com By introducing coordinating groups, such as phosphines (e.g., -PPh2) or other heteroatoms, at strategic positions (typically the 6' position or by replacing one of the methyl groups), potent chiral ligands can be synthesized. nih.gov These ligands can then be complexed with transition metals (e.g., Ruthenium, Rhodium, Palladium) to form catalysts for a wide range of enantioselective transformations, including asymmetric hydrogenation, allylic substitution, and cross-coupling reactions. The steric bulk and well-defined chiral environment provided by the tetramethylbiphenyl scaffold are crucial for achieving high levels of enantioselectivity in these catalytic processes. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1'-Biphenyl, 2,2',4,6-tetramethyl- |
| sec-butyllithium |
| Diethylcarboxamide |
Applications of 1,1 Biphenyl, 2,2 ,4,6 Tetramethyl in Advanced Materials Science
Utilization in Organic Electronics and Optoelectronic Materials
The inherent structure of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, featuring a sterically crowded biphenyl (B1667301) core, suggests potential relevance in organic electronics where molecular conformation plays a critical role in charge transport and photophysical properties. The forced twist between the phenyl rings could be used to control conjugation length and prevent aggregation-induced quenching in optoelectronic devices. However, a direct search for the application of this specific compound in these areas yielded no concrete research findings.
Role in Organic Light-Emitting Diodes (OLEDs) as Host or Emitter Components
There is no available scientific literature or patented technology that describes the use of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- as either a host or an emitter component in Organic Light-Emitting Diodes (OLEDs). While biphenyl derivatives are commonly used as building blocks for wide-bandgap host materials or as part of emissive molecules, the specific utility of this tetramethyl-substituted isomer has not been reported. nih.gov
Application in Organic Photovoltaics (OPVs) and Field-Effect Transistors (OFETs)
No documented studies were found regarding the application of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- in the active layers or charge transport layers of Organic Photovoltaics (OPVs) or Organic Field-Effect Transistors (OFETs). The development of materials for these devices typically requires specific electronic properties and processability, and while biphenyl structures are explored, there is no evidence of this particular compound being utilized or studied for these purposes. nih.govgoogle.comresearchgate.net
Incorporation into Polymer Chemistry and Macromolecular Structures
The integration of biphenyl units into polymers is a common strategy to enhance thermal stability, mechanical strength, and introduce specific electronic or optical functions. The rigid nature of the biphenyl moiety can increase the glass transition temperature and modulus of polymers.
Monomer in Polymer Synthesis for Enhanced Structural Rigidity or Electronic Properties
To act as a monomer, 1,1'-Biphenyl, 2,2',4,6-tetramethyl- would need to be functionalized with reactive groups (e.g., diols, dihalides, diamines). There are no reports of such functionalized derivatives being synthesized or used for polymerization. Therefore, its role as a monomer for enhancing structural rigidity or electronic properties in polymers is not established in the literature. nih.govrsc.org
Cross-linking Agent in Advanced Polymer Networks
Similarly, for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- to function as a cross-linking agent, it would require at least two reactive functional groups capable of forming covalent bonds with polymer chains. No such functionalized versions or applications as a cross-linker have been documented.
Role in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry often utilizes molecules with well-defined shapes and non-covalent interaction sites to build larger, ordered structures. The rigid, twisted conformation of sterically hindered biphenyls can be a valuable feature in designing complex molecular architectures. However, there is no specific research detailing the use of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- in supramolecular self-assembly, such as the formation of liquid crystals, molecular cages, or porous organic frameworks. nih.gov
Building Block for Self-Assembled Monolayers (SAMs)
There is no available research data to suggest that 1,1'-Biphenyl, 2,2',4,6-tetramethyl- has been utilized as a building block for self-assembled monolayers. The steric hindrance caused by the methyl groups at the 2, 2', and 6 positions may potentially inhibit the ordered packing required for the formation of stable SAMs.
Advanced Composites and Hybrid Materials
There are no research findings indicating the incorporation of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- into advanced composites or hybrid materials. While biphenyl derivatives are generally used to enhance the thermal and mechanical properties of polymers, there is no specific data available for this particular tetramethyl-substituted biphenyl.
Future Research Directions and Emerging Paradigms for 1,1 Biphenyl, 2,2 ,4,6 Tetramethyl Studies
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design
Machine learning models can also be trained to predict the properties of novel materials incorporating the 1,1'-Biphenyl, 2,2',4,6-tetramethyl- scaffold. nih.govlu.seyoutube.com By inputting molecular descriptors, these models can estimate properties such as thermal stability, electronic characteristics, and solubility, thereby guiding the design of new materials for specific applications. This predictive capability can significantly accelerate the discovery of new functional materials, reducing the need for extensive trial-and-error experimentation.
Table 1: Potential AI and Machine Learning Applications for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
| Application Area | Description | Potential Impact |
|---|---|---|
| Predictive Synthesis | AI algorithms analyze known reactions to propose novel and optimized synthetic routes. | Discovery of more efficient and cost-effective synthesis methods. |
| Reaction Optimization | Machine learning models predict optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. | Increased efficiency and sustainability of the synthesis process. |
| Materials Property Prediction | ML models forecast the physical and chemical properties of new materials based on the biphenyl (B1667301) scaffold. | Accelerated discovery of new materials with desired functionalities. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of sterically hindered biaryls such as 1,1'-Biphenyl, 2,2',4,6-tetramethyl- often relies on classic coupling reactions like the Suzuki-Miyaura or Ullmann reactions. nih.gov Future research will likely focus on developing novel catalytic systems that can overcome the challenges associated with steric hindrance, leading to higher yields and milder reaction conditions.
Recent advancements in palladium catalysis, particularly the development of bulky and electron-rich phosphine (B1218219) ligands, have shown promise in facilitating the coupling of sterically demanding substrates. nih.govmdpi.combeilstein-journals.org The exploration of novel palladium precatalysts and ligand systems will be a key area of investigation for improving the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-. researchgate.netucl.ac.uktcs.com Furthermore, alternative metal catalysts, such as those based on nickel or copper, are gaining attention for their potential to offer different reactivity and selectivity profiles in cross-coupling reactions. mdpi.comnih.govacs.org
Development of Advanced In-Situ Characterization Techniques
Understanding the reaction mechanisms and kinetics involved in the synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is crucial for optimizing its production. Advanced in-situ characterization techniques offer a window into the reaction as it happens, providing valuable data that cannot be obtained from traditional offline analysis.
Techniques such as in-situ NMR and IR spectroscopy can monitor the formation of key intermediates and byproducts in real-time, helping to elucidate the reaction pathway. researchgate.netdkshdiscover.comsustainability-directory.com This information is invaluable for identifying rate-limiting steps and understanding the role of the catalyst and other reagents. The application of these techniques to the Suzuki-Miyaura or Ullmann couplings used to synthesize sterically hindered biphenyls could lead to significant process improvements.
Sustainable and Circular Economy Approaches in Biphenyl Chemistry
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. kochmodular.com For specialty chemicals like 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, future research will likely focus on developing more sustainable synthetic methods and considering the entire lifecycle of the compound.
This includes the use of greener solvents, the development of recyclable catalysts, and the minimization of waste. mdpi.comresearchgate.net Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric in the development of new synthetic routes. Furthermore, exploring the potential for recycling and reusing biphenyl-based materials will be an important aspect of aligning the chemistry of this compound with the principles of a circular economy. nih.gov
Interdisciplinary Research Frontiers involving 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
The unique structural properties of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, particularly its steric bulk and conformational characteristics, make it an interesting candidate for interdisciplinary research. In materials science, for instance, it could be explored as a building block for polymers with specific thermal or mechanical properties. nih.gov Its rigid, non-planar structure could be exploited to create materials with high free volume or specific optical properties.
In the field of supramolecular chemistry, this biphenyl derivative could be used as a scaffold for the design of novel host-guest systems or as a component in molecular machines. The steric hindrance of the methyl groups could be used to control the geometry and binding properties of larger molecular assemblies. As new applications for functional organic molecules emerge, the interdisciplinary exploration of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is likely to yield exciting new discoveries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl-substituted biphenyls like 2,2',4,6-tetramethylbiphenyl?
- Methodological Answer:
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with boronate esters (e.g., 2,2'-bis(boronate)-substituted biphenyls) and methyl-substituted aryl halides. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous toluene at 80–110°C .
- Ullmann Coupling: Employ copper(I) iodide with methyl-substituted iodobenzene derivatives and ligands (e.g., 1,10-phenanthroline) in DMF at 120°C. Monitor reaction progress via TLC .
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS or HPLC .
Q. Which spectroscopic techniques are critical for characterizing methyl-substituted biphenyls?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methyl proton environments (δ 2.1–2.5 ppm for aromatic-adjacent CH₃). Splitting patterns reveal substitution symmetry (e.g., 2,2',5,5'-tetramethylbiphenyl shows two singlet peaks for equivalent methyl groups) .
- ¹³C NMR: Confirm quaternary carbon shifts (δ 135–145 ppm for biphenyl backbone) and methyl carbons (δ 18–22 ppm) .
- Mass Spectrometry (EI-MS): Detect molecular ion peaks (e.g., m/z 210 for C₁₆H₁₈) and fragmentation patterns to verify substituent positions .
Q. How do steric effects of methyl groups influence the compound’s crystallographic properties?
- Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation in nonpolar solvents (e.g., hexane). Analyze crystal packing to assess steric hindrance between methyl groups. For example, 2,2',5,5'-tetramethylbiphenyl exhibits a dihedral angle < 45° between phenyl rings due to minimized steric clash .
Advanced Research Questions
Q. How can computational chemistry resolve electronic effects of methyl substituents in biphenyl systems?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps and electrostatic potential maps (e.g., using B3LYP/6-31G* basis set) to predict reactivity. Compare with experimental UV-Vis spectra (λmax ~ 260–280 nm for methyl-substituted biphenyls) .
- Molecular Dynamics (MD): Simulate solubility in organic solvents (e.g., logP ~ 5.2 for 2,2',5,5'-tetramethylbiphenyl) to guide solvent selection in reactions .
Q. What strategies address contradictions in reported biological activities of methyl-substituted biphenyls?
- Methodological Answer:
- Assay Standardization: Replicate studies using consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and concentrations (IC₅₀ ranges: 10–50 μM).
- In Vivo vs. In Vivo Models: Compare pharmacokinetics in mouse models (e.g., bioavailability via oral administration) with in vitro cytotoxicity data to identify metabolic stability issues .
Q. How can methyl-substituted biphenyls be utilized in materials science?
- Methodological Answer:
- Ligand Design: Use 2,2',4,6-tetramethylbiphenyl as a sterically hindered ligand in organometallic catalysts (e.g., Pd complexes for C–H activation). Characterize ligand-metal coordination via IR and XANES .
- Polymer Synthesis: Incorporate the compound as a monomer in polyaramids or liquid crystals. Analyze thermal stability (TGA) and mesophase behavior (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
